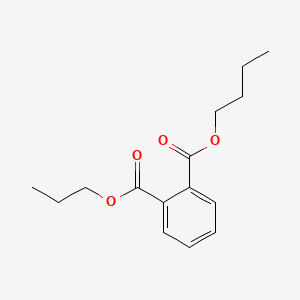![molecular formula C9H9N3O2 B15343858 1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole is a nitrogen-containing aromatic heterocyclic compound. It belongs to the class of benzimidazoles, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of two methyl groups at positions 1 and 2, and a nitro group at position 7 on the benzimidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diaminobenzene with methylating agents such as methyl iodide, followed by nitration using nitric acid, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 1,2-dimethyl-7-amino-1H-benzo[d]imidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-dimethyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dimethyl-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical and biological properties.
7-nitro-1H-benzo[d]imidazole: Lacks the methyl groups, affecting its reactivity and biological activity.
1-methyl-7-nitro-1H-benzo[d]imidazole: Contains only one methyl group, leading to variations in its chemical behavior.
Uniqueness
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
1,2-dimethyl-7-nitrobenzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-7-4-3-5-8(12(13)14)9(7)11(6)2/h3-5H,1-2H3 |
Clé InChI |
GXJAXGWRGJPZJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C)C(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


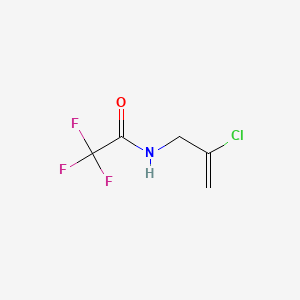

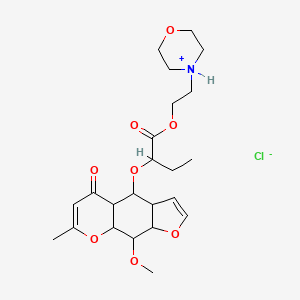


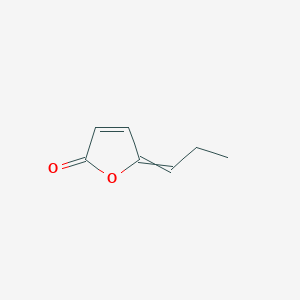


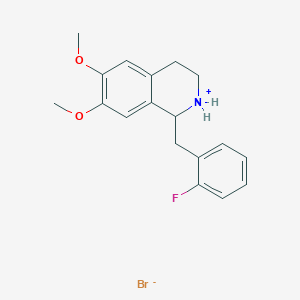
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
